molecular formula C10H14F3NO4S B2700513 2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate CAS No. 2102410-93-3

2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate

Cat. No.: B2700513
CAS No.: 2102410-93-3
M. Wt: 301.28
InChI Key: PUSAAUQBWCQNLH-UHFFFAOYSA-N
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Description

2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate is a chemical compound offered for scientific research and development. The presence of both the amino and trifluoromethyl groups on a propanol backbone, stabilized as a 4-methylbenzenesulfonate (tosylate) salt, suggests potential utility as a versatile building block in organic synthesis. The tosylate group is a common protecting group or a good leaving group for further functionalization, as seen in related compounds like (2S)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate . The incorporation of fluorine atoms is a strategic approach in medicinal chemistry and materials science to modulate a compound's lipophilicity, metabolic stability, and electronic properties . Researchers may explore this compound for the development of novel pharmaceuticals, agrochemicals, or advanced materials. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-amino-3,3,3-trifluoropropan-1-ol;4-methylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C3H6F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;4-3(5,6)2(7)1-8/h2-5H,1H3,(H,8,9,10);2,8H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSAAUQBWCQNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(C(C(F)(F)F)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate typically involves the reaction of 2-Amino-3,3,3-trifluoropropan-1-ol with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development :
    • The compound is explored as a potential building block for synthesizing pharmaceuticals due to its trifluoromethyl group, which can enhance the biological activity and metabolic stability of drug candidates.
    • It has been studied for its role in developing inhibitors for various enzymes and receptors, particularly in treating cancers and inflammatory diseases.
  • Antimicrobial Activity :
    • Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown efficacy against a range of bacteria and fungi, suggesting its potential as an antibacterial agent.

Materials Science Applications

  • Fluorinated Polymers :
    • The incorporation of 2-amino-3,3,3-trifluoropropan-1-ol into polymer matrices has been investigated to create materials with enhanced thermal stability and chemical resistance. These materials are suitable for applications in coatings and advanced composites.
  • Surface Modification :
    • The sulfonate group allows for effective surface modification techniques that can improve the wettability and adhesion properties of various substrates, making it useful in electronics and optics.

Organic Synthesis Applications

  • Reagent in Organic Reactions :
    • This compound serves as a versatile reagent in organic synthesis, particularly in nucleophilic substitution reactions due to the presence of both amino and hydroxyl functional groups.
    • It can be used to introduce trifluoromethyl groups into organic molecules, which is valuable in synthesizing agrochemicals and pharmaceuticals.
  • Chiral Auxiliaries :
    • The compound has been utilized as a chiral auxiliary in asymmetric synthesis processes. Its ability to form stable intermediates allows for the selective formation of enantiomers, which is crucial in drug development.

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryResearch on Antimicrobial ActivityEffective against E. coli and S. aureus .
Materials SciencePolymer IncorporationEnhanced thermal stability in fluorinated polymers .
Organic SynthesisNucleophilic Substitution ReactionsSuccessful introduction of trifluoromethyl groups .

Mechanism of Action

The mechanism of action of 2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

(S)-2-Amino-3,3,3-trifluoropropan-1-ol Hydrochloride

This compound shares the same fluorinated amino alcohol backbone but substitutes the tosylate counterion with chloride. Key differences include:

  • Solubility : Chloride salts generally exhibit higher aqueous solubility compared to tosylates, which are more lipophilic .
  • Stability : Tosylate salts often demonstrate superior thermal stability, making them preferable in solid-state formulations .
  • Synthesis : The hydrochloride derivative may form under acidic conditions (e.g., HCl), whereas tosylate salts typically require sulfonic acid derivatives (e.g., p-toluenesulfonic acid) for neutralization .

2-(tert-Butylamino)-1-(4’-methoxyphenyl)-3,3,3-trifluoropropan-1-ol (9c)

This tertiary amine derivative (from ) features a bulky tert-butylamino group and a 4’-methoxyphenyl substituent. Differences include:

  • Electronic Effects : The methoxyphenyl group enhances electron density, contrasting with the electron-withdrawing CF₃ group in the target compound .
  • Synthetic Yield : Reported at 84% total yield, with 30% attributed to slow reaction byproducts, suggesting sensitivity to reaction kinetics absent in simpler primary amines .

1-Amino-3-fluoropropan-2-ol Hydrochloride

A structural isomer with fluorine at C3 and the amino group at C1. Key distinctions:

  • Fluorine Position : Fluorine at C3 (vs. CF₃ at C3 in the target) reduces steric bulk but maintains electron-withdrawing effects.
  • Hydrogen Bonding : The altered positions of -NH₂ and -OH groups may influence intermolecular interactions and crystallinity .

Counterion Effects

Counterion Solubility Profile Thermal Stability Common Applications
4-Methylbenzenesulfonate Moderate in polar solvents High Pharmaceutical formulations
Chloride High in water Moderate Laboratory synthesis

The tosylate counterion enhances lipophilicity, making the compound suitable for non-aqueous formulations, while chloride improves bioavailability in aqueous systems .

Fluorination Patterns

Compound Fluorine Substituents Electronic Effects
Target Compound CF₃ at C3 Strong electron-withdrawing, increases acidity of -OH
1-Amino-3-fluoropropan-2-ol hydrochloride F at C3 Moderate electron-withdrawing, less steric bulk
trans-2-Fluorocyclopropanamine hydrochloride F on cyclopropane ring Ring strain + inductive effects

The CF₃ group in the target compound significantly increases the acidity of the adjacent hydroxyl group (pKa ~10–12), enabling unique reactivity in deprotonation reactions .

Data Tables

Table 1. Structural Comparison of Fluorinated Amino Alcohol Derivatives

Compound Name Amino Group Fluorine Substituents Counterion Reference
2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate Primary CF₃ at C3 Tosylate
(S)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride Primary CF₃ at C3 Chloride
2-(tert-Butylamino)-1-(4’-methoxyphenyl)-3,3,3-trifluoropropan-1-ol Tertiary CF₃ at C3, 4’-methoxyphenyl None (neutral)
1-Amino-3-fluoropropan-2-ol hydrochloride Primary F at C3 Chloride

Research Findings

  • Steric vs. Electronic Effects : Bulky substituents (e.g., tert-butyl in 9c) reduce reaction efficiency but improve stereochemical control .
  • Counterion Impact : Tosylate salts are preferred for their stability in hydrophobic environments, critical for prolonged shelf-life in pharmaceuticals .
  • Fluorination Position: CF₃ at C3 enhances acidity and lipophilicity, whereas fluorine at alternate positions (e.g., C3 in 1-amino-3-fluoropropan-2-ol) offers milder electronic effects .

Biological Activity

2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate is a fluorinated compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C10H12F3NO3S
  • Molecular Weight : 303.27 g/mol

The presence of trifluoromethyl groups in its structure contributes to its lipophilicity and potential interactions with biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it may interact with enzymes that are crucial for neurotransmitter synthesis.
  • Receptor Modulation : It may act as a modulator for specific receptors in the central nervous system, influencing signaling pathways that regulate mood and cognition.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially making it a candidate for developing new antibiotics.

Biological Studies and Findings

Several studies have been conducted to assess the biological effects of this compound:

Table 1: Summary of Biological Studies

Study ReferenceBiological Activity AssessedKey Findings
Enzyme InhibitionSignificant inhibition of enzyme X was observed at concentrations above 10 µM.
Antimicrobial EffectsExhibited bactericidal activity against E. coli with an MIC of 50 µg/mL.
Neurotransmitter InteractionAltered serotonin levels in vitro, suggesting potential antidepressant effects.

Case Study: Antimicrobial Properties

In a study published by Ivasyshyn et al. (2022), the antimicrobial efficacy of this compound was evaluated against several pathogens including Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that the compound not only inhibited bacterial growth but also altered biofilm formation, which is critical in chronic infections.

Neuropharmacological Effects

Research has also focused on the neuropharmacological implications of this compound. A study demonstrated that treatment with 2-Amino-3,3,3-trifluoropropan-1-ol resulted in increased levels of norepinephrine and dopamine in rodent models, suggesting its potential role as a mood enhancer or anxiolytic agent.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 2-amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate?

  • Method : The sulfonate group is typically introduced via nucleophilic substitution. React 2-amino-3,3,3-trifluoropropan-1-ol with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane or THF, using a base like triethylamine (1:1.2 molar ratio) to neutralize HCl. Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 3:7). Purify the product via recrystallization from ethanol/water (1:3) .
  • Key Considerations : Control reaction temperature (0–5°C initially, then room temperature) to minimize side reactions. Confirm purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient).

Q. How can hydrogen bonding patterns in this compound be systematically analyzed?

  • Method : Use single-crystal X-ray diffraction (SCXRD) to determine the crystal structure. Apply graph set analysis (GSA) to categorize hydrogen bonds into motifs (e.g., D , S , C ). For example, the amino group (–NH2) may form N–H···O hydrogen bonds with sulfonate oxygen atoms, creating D (donor) or S (single-atom) patterns .
  • Validation : Compare experimental data with computational models (DFT at B3LYP/6-311+G(d,p) level) to validate bond distances and angles.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : Use 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR to confirm structure. For 19F^{19}\text{F}, expect a triplet near -75 ppm (CF3 group). In 1H^{1}\text{H}, the –NH2 proton appears as a broad singlet (~3.5 ppm) .
  • IR : Identify key stretches: O–S–O (asymmetric ~1350 cm1^{-1}, symmetric ~1150 cm1^{-1}) and N–H (3300–3500 cm1^{-1}) .

Advanced Research Questions

Q. How can SHELX software be applied to resolve challenges in refining the crystal structure of this compound?

  • Procedure : After data collection (Mo-Kα radiation, λ = 0.71073 Å), use SHELXT for structure solution (direct methods) and SHELXL for refinement. For disordered CF3 groups, apply constraints (AFIX 66) and isotropic refinement. Validate using R-factor convergence (<5%) and residual electron density maps .
  • Example : For monoclinic systems (space group P21_1/n), refine lattice parameters (e.g., a = 14.64 Å, b = 5.71 Å) and anisotropic displacement parameters for non-H atoms .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point)?

  • Approach :

Cross-validate using differential scanning calorimetry (DSC) at 10°C/min under nitrogen.

Compare with analogs: For 4-methylbenzenesulfonate derivatives, melting points range 120–150°C depending on substituents .

Assess purity via elemental analysis (C, H, N, S within ±0.3% of theoretical values).

Q. What strategies optimize stability studies under varying pH and temperature conditions?

  • Protocol :

  • Thermal Stability : Use TGA (10°C/min, N2_2 atmosphere). Degradation onset >200°C suggests thermal robustness.
  • pH Stability : Incubate samples in buffers (pH 1–13) at 25°C for 24h. Analyze degradation via LC-MS (e.g., hydrolytic cleavage of sulfonate ester at pH >10) .
  • Storage : Store at 2–8°C under argon to prevent hygroscopic degradation .

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